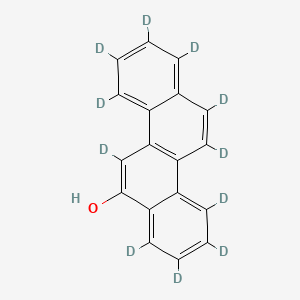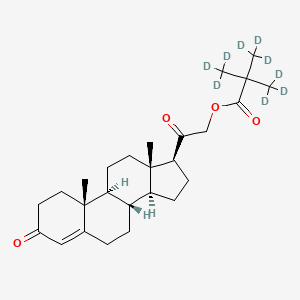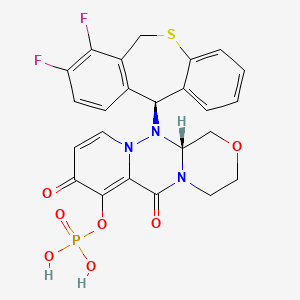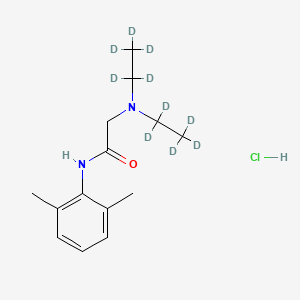
DBCO-PEG4-Ahx-DM1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-PEG4-Ahx-DM1 is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). This compound is composed of a potent microtubulin inhibitor, DM1, and a linker, DBCO-PEG4-Ahx. DM1 belongs to the maytansinoid class of cytotoxins, which are structurally similar to rifamycin, geldanamycin, and ansatrienin. These cytotoxins can bind to tubulin at or near the vinblastine-binding site, interfering with the formation of microtubules and depolymerizing already formed microtubules, inducing mitotic arrest in the intoxicated cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG4-Ahx-DM1 involves the conjugation of DM1 to the DBCO-PEG4-Ahx linker. The process typically employs click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for the efficient and selective conjugation of the azide-functionalized DM1 to the DBCO-functionalized PEG4-Ahx linker .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the high purity and yield of the final product. The reaction conditions are optimized to maintain the stability and activity of the compound throughout the production process .
化学反应分析
Types of Reactions: DBCO-PEG4-Ahx-DM1 primarily undergoes click chemistry reactions, specifically SPAAC. This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include azide-functionalized DM1, DBCO-functionalized PEG4-Ahx, and appropriate solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed: The major product formed from the reaction is the this compound conjugate, which is used in the development of ADCs. The purity of the final product is typically above 94%, ensuring its efficacy in research applications .
科学研究应用
DBCO-PEG4-Ahx-DM1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for click chemistry reactions, enabling the efficient and selective conjugation of biomolecules. In biology, it is used to study the effects of microtubule inhibition on cell division and proliferation. In medicine, this compound is used in the development of ADCs for targeted cancer therapy, leveraging its ability to selectively deliver cytotoxic agents to cancer cells while minimizing systemic toxicity .
作用机制
The mechanism of action of DBCO-PEG4-Ahx-DM1 involves the inhibition of microtubule formation by DM1. DM1 binds to tubulin at or near the vinblastine-binding site, preventing the polymerization of tubulin into microtubules and causing the depolymerization of already formed microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death. The DBCO-PEG4-Ahx linker facilitates the selective delivery of DM1 to target cells through click chemistry reactions with azide-functionalized biomolecules .
相似化合物的比较
DBCO-PEG4-Ahx-DM1 is unique in its combination of a potent microtubulin inhibitor and a versatile linker for click chemistry reactions. Similar compounds include other drug-linker conjugates used in ADCs, such as DBCO-PEG4-vc-PAB-Ahx-DM1 and DM1-PEG4-DBCO. These compounds also utilize maytansinoid cytotoxins and PEG-based linkers but differ in their specific linker structures and conjugation chemistries .
List of Similar Compounds:- DBCO-PEG4-vc-PAB-Ahx-DM1
- DM1-PEG4-DBCO
- Auristatin-based ADCs
- Camptothecin-based ADCs
- Duocarmycin-based ADCs
This compound stands out due to its efficient and selective click chemistry conjugation, making it a valuable tool in the development of targeted therapies and research applications .
属性
分子式 |
C68H89ClN6O17 |
|---|---|
分子量 |
1297.9 g/mol |
IUPAC 名称 |
[(2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate |
InChI |
InChI=1S/C68H89ClN6O17/c1-45-17-16-22-56(85-8)68(83)43-55(90-66(82)72-68)46(2)64-67(4,92-64)57(42-62(80)74(6)53-40-48(39-45)41-54(84-7)63(53)69)91-65(81)47(3)73(5)60(78)23-10-9-15-29-70-59(77)28-31-86-33-35-88-37-38-89-36-34-87-32-30-71-58(76)26-27-61(79)75-44-51-20-12-11-18-49(51)24-25-50-19-13-14-21-52(50)75/h11-14,16-22,40-41,46-47,55-57,64,83H,9-10,15,23,26-39,42-44H2,1-8H3,(H,70,77)(H,71,76)(H,72,82)/b22-16+,45-17+/t46-,47+,55?,56-,57+,64?,67+,68+/m1/s1 |
InChI 键 |
HAGWYLKCEZXKPL-GIYGEEODSA-N |
手性 SMILES |
C[C@@H]1C2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)\C)OC)(NC(=O)O2)O |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)C)OC)(NC(=O)O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)












